molecular formula C13H7F4NO3 B12084873 5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid

5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid

Cat. No.: B12084873
M. Wt: 301.19 g/mol
InChI Key: VXXRPASEBBSSCX-UHFFFAOYSA-N
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Description

5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the halogenation of picolinic acid to introduce the fluorine atom. This is followed by a nucleophilic aromatic substitution reaction to attach the trifluoromethoxyphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(Trifluoromethyl)phenyl)picolinic acid
  • 5-Fluoro-2-(trifluoromethoxy)benzoic acid
  • 4-(Trifluoromethoxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the picolinic acid core. This unique arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H7F4NO3

Molecular Weight

301.19 g/mol

IUPAC Name

5-fluoro-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H7F4NO3/c14-9-5-6-10(12(19)20)18-11(9)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20)

InChI Key

VXXRPASEBBSSCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)C(=O)O)F)OC(F)(F)F

Origin of Product

United States

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